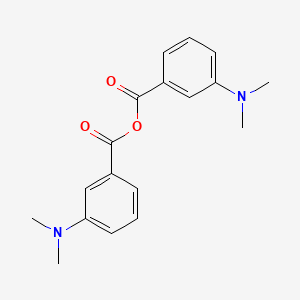

3-Dimethylaminobenzoic anhydride

Description

The exact mass of the compound 3-Dimethylaminobenzoic anhydride is 312.14739250 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Dimethylaminobenzoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dimethylaminobenzoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(dimethylamino)benzoyl] 3-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-19(2)15-9-5-7-13(11-15)17(21)23-18(22)14-8-6-10-16(12-14)20(3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXBMXDDDMXDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675477 | |

| Record name | 3-(Dimethylamino)benzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-50-9 | |

| Record name | 3-(Dimethylamino)benzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DIMETHYLAMINOBENZOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Dimethylaminobenzoic Anhydride: Technical Specifications & Synthetic Utility

The following technical guide details the chemical identity, synthesis, and application protocols for 3-Dimethylaminobenzoic anhydride , a specialized acylating agent used in organic synthesis and medicinal chemistry.

Chemical Identity & Physical Properties[1][2]

3-Dimethylaminobenzoic anhydride is the symmetrical anhydride of 3-dimethylaminobenzoic acid. In drug development, it serves as a mild yet effective acylating agent, particularly valuable when the generation of strong acids (like HCl from acid chlorides) must be avoided to protect acid-sensitive functional groups on the substrate.

| Property | Specification |

| Chemical Name | 3-Dimethylaminobenzoic anhydride |

| CAS Number | 4629-50-9 |

| Molecular Formula | C₁₈H₂₀N₂O₃ |

| Molecular Weight | 312.37 g/mol |

| Structure (SMILES) | CN(C)C1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)N(C)C |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Polymorph dependent; typically 148–152 °C (range varies by purity/polymorph) |

| Solubility | Soluble in DCM, DMF, DMSO; reacts with water/alcohols |

| Stability | Moisture sensitive; hydrolyzes to 3-dimethylaminobenzoic acid (CAS 99-64-9) |

Structural Insight

The molecule consists of two 3-dimethylaminophenyl rings connected by an anhydride bridge (-CO-O-CO-). The meta-substitution of the electron-donating dimethylamino group influences the electrophilicity of the carbonyl carbons, making it slightly less reactive (more selective) than unsubstituted benzoic anhydride.

Synthesis & Preparation Protocols

While 3-dimethylaminobenzoic anhydride is commercially available, high-purity applications often require in situ generation or fresh preparation to avoid hydrolysis products.

Method A: Dehydration via Dicyclohexylcarbodiimide (DCC)

This method is preferred for small-scale, high-purity synthesis where isolation of the anhydride is required before the coupling step.

Reagents:

-

3-Dimethylaminobenzoic acid (CAS 99-64-9)

-

Dicyclohexylcarbodiimide (DCC) (0.5 equivalents)

-

Solvent: Dichloromethane (DCM), anhydrous

Protocol:

-

Dissolve 3-dimethylaminobenzoic acid (20 mmol) in anhydrous DCM (50 mL).

-

Add DCC (10 mmol) dissolved in minimal DCM dropwise at 0°C.

-

Mechanism: The acid reacts with DCC to form an O-acylisourea intermediate, which is then attacked by a second equivalent of the acid.

-

Workup: The byproduct, dicyclohexylurea (DCU), precipitates out. Filter off the white solid.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from dry hexane/ethyl acetate to obtain the anhydride.

Method B: Acyl Chloride Coupling (Scale-Up)

For larger batches, reacting the acid chloride with the acid salt is more atom-efficient.

Protocol:

-

Convert 3-dimethylaminobenzoic acid to its acid chloride using oxalyl chloride/DMF (catalytic).

-

React the acid chloride (1 eq) with 3-dimethylaminobenzoic acid (1 eq) in the presence of Triethylamine (1.1 eq) in DCM.

-

Wash with cold saturated NaHCO₃ (rapidly) to remove unreacted acid, dry over MgSO₄, and evaporate.

Experimental Workflow: Acylation of Amines

The primary utility of CAS 4629-50-9 is introducing the 3-dimethylaminobenzoyl moiety. This group is often used as a structural probe or to modulate the pKa and solubility of a drug scaffold.

Rationale for Use

Unlike 3-dimethylaminobenzoyl chloride, the anhydride reaction is driven by the release of the carboxylate anion, which acts as a weak base. This "buffering" effect prevents the protonation of the nucleophilic amine, maintaining reaction kinetics without requiring a large excess of external base.

Step-by-Step Acylation Protocol

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM or DMF.

-

Addition: Add 3-Dimethylaminobenzoic anhydride (1.1 – 1.5 eq).

-

Catalysis (Optional): If the amine is sterically hindered, add 0.1 eq of 4-Dimethylaminopyridine (DMAP).

-

Monitoring: Stir at room temperature. Monitor via TLC (or LC-MS) for the disappearance of the amine.

-

Note: The anhydride will show a distinct carbonyl stretch around 1720–1780 cm⁻¹ in IR, which disappears upon conversion to the amide.

-

-

Quenching: Add N,N-dimethylethylenediamine (0.5 eq) to scavenge excess anhydride if necessary, or simply wash with base.

-

Workup: Dilute with organic solvent, wash with 1M NaHCO₃ (to remove the byproduct 3-dimethylaminobenzoic acid), dry, and concentrate.

Visualization: Reaction Pathway[3]

Figure 1: Acylation mechanism using 3-Dimethylaminobenzoic anhydride. The reaction is driven by the nucleophilic attack of the amine, expelling the carboxylate.

Critical Handling & Storage (Self-Validating Safety)

To ensure scientific integrity, the quality of the anhydride must be validated before use. Hydrolysis is the primary failure mode.

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

-

Validation Test: Before a critical reaction, take a small aliquot and run an H-NMR in CDCl₃.

-

Pass Criteria: Distinct aromatic signals for the anhydride.

-

Fail Criteria: A downfield shift of the carboxyl protons indicating hydrolysis to the free acid (CAS 99-64-9).

-

-

Moisture Control: All glassware must be oven-dried. Solvents must be anhydrous (water content < 50 ppm).

References

-

Labchem . (n.d.). 3-Dimethylaminobenzoic anhydride Product Specification. Retrieved from

- Smith, G., et al. (2000). Two Crystal Polymorphs of 3-(Dimethylamino)benzoic Anhydride. Australian Journal of Chemistry, 53(12), 971-974. (Describes synthesis via acid chloride and polymorphism).

-

Guidechem . (2025).[1] Chemical Properties of 3-Dimethylaminobenzoic Anhydride (CAS 4629-50-9). Retrieved from

-

PubChem . (n.d.). Compound Summary: 3-Dimethylaminobenzoic acid (Precursor Data). Retrieved from

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 3-Dimethylaminobenzoyl Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthesis, spectroscopic properties, and underlying principles governing the UV-Vis absorption spectra of 3-dimethylaminobenzoyl derivatives. These compounds, characterized by a potent electron-donating dimethylamino group and an electron-withdrawing benzoyl moiety, exhibit fascinating photophysical behaviors, including significant solvatochromism, making them valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Electronic Landscape of 3-Dimethylaminobenzoyl Derivatives

The 3-dimethylaminobenzoyl core is a classic example of a "push-pull" chromophore. The dimethylamino group, a strong electron-donating group (EDG), is positioned meta to the carbonyl function of the benzoyl group, which acts as an electron-withdrawing group (EWG). This electronic arrangement dictates the nature of their UV-Vis absorption spectra, which are primarily governed by π → π* electronic transitions within the aromatic system.

A key feature of these molecules is the potential for intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, the molecule has a certain electron distribution. Upon absorption of UV-Vis light, an electron is promoted to a higher energy level. In push-pull systems, this excited state often involves a significant shift of electron density from the electron-donating portion (the dimethylamino group) to the electron-withdrawing portion (the benzoyl group). This ICT state is more polar than the ground state, a crucial factor in the solvatochromic behavior of these derivatives.

Synthesis of 3-Dimethylaminobenzoyl Derivatives

The synthesis of 3-dimethylaminobenzoyl derivatives, such as esters and amides, typically starts from 3-(dimethylamino)benzoic acid. This precursor is readily available and can be derivatized through standard organic chemistry reactions.

Synthesis of 3-(Dimethylamino)benzoic Acid Esters

A common method for the synthesis of esters from 3-(dimethylamino)benzoic acid is through acid-catalyzed esterification, often referred to as Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-(dimethylamino)benzoate

This protocol is a representative example of a Fischer esterification.

-

Reagents and Equipment:

-

3-(Dimethylamino)benzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottomed flask, reflux condenser, separatory funnel, rotary evaporator, standard glassware.

-

-

Procedure:

-

In a 100-mL round-bottomed flask, combine 3-(dimethylamino)benzoic acid (e.g., 5.0 g) and methanol (e.g., 50 mL).

-

While swirling the flask, carefully add concentrated sulfuric acid (e.g., 1 mL) as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or distillation to yield the pure methyl 3-(dimethylamino)benzoate.

-

Caption: Workflow for the synthesis of methyl 3-(dimethylamino)benzoate.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of a 3-dimethylaminobenzoyl derivative is characterized by one or more broad absorption bands in the ultraviolet and sometimes the visible region of the electromagnetic spectrum. These bands arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Influence of Molecular Structure

The position of the absorption maximum (λmax) is sensitive to the electronic structure of the molecule. The dimethylamino group at the meta position allows for resonance interaction with the benzene ring, increasing the energy of the HOMO. The benzoyl group, being electron-withdrawing, lowers the energy of the LUMO. The net effect is a reduction in the HOMO-LUMO energy gap compared to unsubstituted benzene, leading to a bathochromic (red) shift in the λmax.

Solvatochromism: The Effect of Solvent Polarity

A hallmark of "push-pull" molecules like 3-dimethylaminobenzoyl derivatives is their solvatochromic behavior, where the position of the absorption maximum changes with the polarity of the solvent.[2] This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation.

The ground state of a 3-dimethylaminobenzoyl derivative is less polar than its intramolecular charge transfer (ICT) excited state. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization reduces the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum as solvent polarity increases. This is known as positive solvatochromism.

Sources

An In-Depth Technical Guide to the Mechanism of Nucleophilic Attack on 3-Dimethylaminobenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of nucleophilic attack on 3-Dimethylaminobenzoic anhydride. As a Senior Application Scientist, this document synthesizes fundamental principles of nucleophilic acyl substitution with specific insights into the electronic and steric influences of the 3-dimethylamino substituent. This guide is structured to provide not only a deep mechanistic understanding but also practical, field-proven experimental protocols and data interpretation frameworks relevant to drug development and synthetic chemistry.

Introduction: The Significance of Acyl Anhydrides in Synthesis

Carboxylic acid anhydrides are highly valuable acylating agents in organic synthesis, offering a good balance of reactivity and stability.[1] They are generally less reactive than acyl chlorides, making them easier to handle, yet reactive enough to readily engage with a variety of nucleophiles.[2] The nucleophilic acyl substitution reaction of anhydrides is a cornerstone for the formation of esters, amides, and other carboxylic acid derivatives, which are ubiquitous functional groups in pharmaceuticals and other bioactive molecules.[3]

Understanding the nuanced reactivity of substituted aromatic anhydrides, such as 3-Dimethylaminobenzoic anhydride, is critical for controlling reaction outcomes and optimizing synthetic routes. The position and electronic nature of substituents on the aromatic ring can profoundly impact the electrophilicity of the carbonyl carbons, thereby influencing the rate and selectivity of nucleophilic attack.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction of a nucleophile with a carboxylic acid anhydride proceeds through a well-established two-step addition-elimination mechanism.[4]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a transient, high-energy tetrahedral intermediate where the original sp² hybridized carbonyl carbon becomes sp³ hybridized.[5][6]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and a carboxylate anion is expelled as a leaving group.[5][6] In the case of a symmetric anhydride like 3-Dimethylaminobenzoic anhydride, the leaving group is the 3-dimethylaminobenzoate anion.

Caption: General workflow of nucleophilic acyl substitution.

The Influence of the 3-Dimethylamino Group: An Electronic and Steric Perspective

The presence of the dimethylamino group at the meta-position of the benzoic anhydride ring introduces specific electronic and steric effects that modulate its reactivity.

Electronic Effects

The dimethylamino group is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair with the aromatic ring. This donation of electron density to the benzene ring has a deactivating effect on the carbonyl carbons for nucleophilic attack. The increased electron density on the aromatic ring is partially relayed to the carbonyl groups, reducing their electrophilicity and making them less susceptible to attack by nucleophiles.

This effect can be quantified using the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of the substituent.[7][8] The Hammett substituent constant (σ) for a meta-dimethylamino group is negative, indicating its electron-donating nature. A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) for a series of substituted benzoic anhydrides would be expected to have a positive slope (ρ > 0), indicating that electron-withdrawing groups accelerate the reaction, while electron-donating groups, such as the 3-dimethylamino group, retard it.[2][9]

Caption: Influence of the 3-dimethylamino group on reactivity.

Steric Effects

While the 3-position is not directly adjacent to the carbonyl group, the dimethylamino group can exert a minor steric hindrance effect. This steric bulk can influence the approach of the nucleophile to the carbonyl carbon, potentially leading to a slight decrease in the reaction rate, especially with bulky nucleophiles. However, for most common nucleophiles, the electronic deactivating effect is expected to be the dominant factor influencing the reactivity of 3-Dimethylaminobenzoic anhydride.

Experimental Protocol: Synthesis of N-Phenyl-3-dimethylaminobenzamide

This protocol details a representative nucleophilic acyl substitution reaction: the aminolysis of 3-Dimethylaminobenzoic anhydride with aniline to form N-phenyl-3-dimethylaminobenzamide. This procedure is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and product characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Dimethylaminobenzoic anhydride | ≥98% | (Example: Sigma-Aldrich) |

| Aniline | ≥99.5% | (Example: Alfa Aesar) |

| Dichloromethane (DCM) | Anhydrous | (Example: Fisher Scientific) |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | (Example: VWR) |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | (Example: VWR) |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | (Example: VWR) |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | (Example: Merck) |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | (Example: Cambridge Isotope Laboratories) |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Dimethylaminobenzoic anhydride (1.0 g, 3.2 mmol).

-

Dissolve the anhydride in 15 mL of anhydrous dichloromethane (DCM).

-

In a separate vial, dissolve aniline (0.30 g, 3.2 mmol) in 5 mL of anhydrous DCM.

-

-

Reaction Execution:

-

Slowly add the aniline solution to the stirring solution of the anhydride at room temperature over a period of 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

-

-

Workup:

-

Once the reaction is complete (as indicated by the disappearance of the starting anhydride on TLC), transfer the reaction mixture to a 125 mL separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove any unreacted aniline), 20 mL of saturated NaHCO₃ solution (to remove the 3-dimethylaminobenzoic acid byproduct), and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

The crude N-phenyl-3-dimethylaminobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Caption: Workflow for the synthesis of N-phenyl-3-dimethylaminobenzamide.

Kinetic Considerations and Mechanistic Implications

The kinetics of the aminolysis of benzoic anhydrides have been studied, and in non-hydroxylic solvents, the reaction is typically first-order in both the anhydride and the amine.[5][6] The rate law can be expressed as:

Rate = k[Anhydride][Amine]

The reaction rate is influenced by several factors:

-

Nucleophilicity of the Amine: More nucleophilic amines will react faster. For a series of substituted anilines, electron-donating groups on the aniline ring will increase its nucleophilicity and accelerate the reaction.[10]

-

Solvent: The reaction can be run in a variety of aprotic solvents. The choice of solvent can influence the solubility of the reactants and the stability of the transition state.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

Kinetic studies of the aminolysis of a series of substituted benzoic anhydrides can provide valuable information about the transition state of the reaction.[11] A Hammett plot for such a series would allow for the quantification of the electronic effects of the substituents on the reaction rate.

Conclusion

The nucleophilic attack on 3-Dimethylaminobenzoic anhydride follows the general addition-elimination mechanism characteristic of nucleophilic acyl substitution. The 3-dimethylamino group acts as an electronic deactivator, reducing the electrophilicity of the carbonyl carbons and thus slowing the rate of nucleophilic attack compared to unsubstituted benzoic anhydride. While a minor steric effect may also be at play, the electronic influence is paramount. A thorough understanding of these principles, coupled with robust experimental design as outlined in this guide, is essential for the successful application of 3-Dimethylaminobenzoic anhydride and related compounds in the synthesis of complex molecules for drug discovery and development.

References

- Fersht, A. R., & Jencks, W. P. (1970). The aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2, (6), 834-842.

- Gold, V., & Jefferson, E. G. (1953). The kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society (Resumed), 1409-1415.

- Knight, J. W. (1951). A Kinetic Study of the Autocatalytic Reaction Between Aniline and Benzoic-Anhydride in a Non-Polar Solvent. Semantic Scholar.

- Hammett, L. P. (1937). The Hammett equation. Journal of the American Chemical Society, 59(1), 96-103.

- Indian Journal of Chemistry. (1999). Reactions of aniline with unsymmetrical acid anhydrides. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 38(1), 105-106.

-

NASA Technical Reports Server. (1983). Kinetics of the reactions of the acid anhydrides with aromatic amines in aprotic solvents. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

ResearchGate. (2013, June 3). An aniline dication-like transition state in the Bamberger rearrangement. Retrieved from [Link]

-

kchem.org. (n.d.). Aminolysis of Benzyl and t-Butyl 2-Pyridyl Thionocarbonates. Retrieved from [Link]

-

ResearchGate. (2000). Two Crystal Polymorphs of - 3-(Dimethylamino)benzoic Anhydride. Retrieved from [Link]

-

SciSpace. (2020, January 23). A one pot protocol to convert nitro-arenes into N-aryl amides. Retrieved from [Link]

- Creative Commons. (n.d.). Selective ammonolysis of carboxylic acid derivatives.

-

YouTube. (2023, December 13). Aminolysis of Acid Anhydrides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 23). 21.2 Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. An aniline dication-like transition state in the Bamberger rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. jips-k.org [jips-k.org]

Methodological & Application

Application Note: High-Efficiency Incorporation of 2-Aminobenzoic Acid via Isatoic Anhydrides in SPPS

Executive Summary

The incorporation of 2-aminobenzoic acid (Anthranilic acid, Ant) into peptide sequences is a significant synthetic challenge due to the steric hindrance and electronic deactivation associated with the aromatic amine. Standard coupling of Fmoc-Ant-OH using uronium/phosphonium reagents (HATU, PyBOP) frequently results in low yields, deletion sequences, and extensive racemization.

This Application Note details the Isatoic Anhydride (IA) method , a superior alternative that utilizes a "masked isocyanate" mechanism to drive the coupling reaction with high atom economy (releasing only CO₂). Furthermore, this guide addresses the critical downstream bottleneck: acylating the resulting low-nucleophilicity aniline amine , providing a validated protocol using in situ acid chloride generation.

Mechanistic Insight & Chemical Logic

The Isatoic Anhydride Advantage

Direct coupling of anthranilic acid is inefficient because the ortho-amino group interferes with the activation of the carboxylic acid, often leading to benzoxazinone formation or simple steric blockade.

Isatoic anhydride acts as an N-carboxyanhydride (NCA) equivalent. Under basic conditions, the nucleophilic N-terminal amine of the resin-bound peptide attacks the carbonyl at position 4 of the anhydride ring. This triggers a ring-opening event followed by decarboxylation (loss of CO₂), yielding the stable amide bond.

Reaction Mechanism Diagram

Figure 1: Mechanism of amine nucleophilic attack on isatoic anhydride. The reaction is driven by the irreversible loss of carbon dioxide.

Critical Challenges & Control Points

The "Aniline Wall"

The most common failure mode is not the incorporation of the anhydride itself, but the subsequent coupling of the next amino acid. The newly formed amine is an aniline (aromatic amine).

-

Electronic Effect: The benzene ring withdraws electron density, drastically reducing nucleophilicity.

-

Steric Effect: The ortho-amide bond creates significant steric clash.

Expert Rule: Standard HATU/DIEA cycles will fail to acylate this aniline efficiently. You must use high-reactivity species like Acid Chlorides or Symmetric Anhydrides .

Experimental Protocols

Protocol A: Coupling Isatoic Anhydride to the Resin

Target: Converting Resin-NH₂ to Resin-Ant-NH₂

Reagents:

-

Isatoic Anhydride (5.0 equivalents relative to resin loading)

-

DMAP (4-Dimethylaminopyridine) (0.5 equivalents) – Crucial nucleophilic catalyst

-

DIEA (N,N-Diisopropylethylamine) (1.0 equivalent)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Swell Resin: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes. Drain.

-

Dissolve: Dissolve Isatoic Anhydride (5 eq) and DMAP (0.5 eq) in minimal DMF.

-

Note: IA can be slow to dissolve; mild sonication helps.

-

-

Reaction: Add the solution to the resin, followed immediately by DIEA.

-

Incubate: Shake at 50°C for 2 to 4 hours .

-

Why Heat? The ring-opening kinetics are slow at room temperature for sterically hindered peptides.

-

-

Wash: Drain and wash with DMF (5 x 1 min) and DCM (3 x 1 min).

-

QC (Validation): Perform the Chloranil Test .

-

Do NOT use Kaiser Test: The Kaiser test is often unreliable for aromatic amines or can give false negatives due to the acidic nature of the reagents. The Chloranil test (acetaldehyde/chloranil) is more sensitive for secondary/aromatic amines.

-

Result: Colorless beads = Incomplete (Wait, this is reverse logic for deprotection).

-

Correction: We are checking for disappearance of the primary amine.

-

Pass Criteria: Beads should be colorless/pale (Primary amine consumed). If beads are blue (Kaiser) or Green/Blue (Chloranil), recouple.

-

Protocol B: Chain Elongation (The "Difficult" Step)

Target: Coupling Fmoc-AA-OH to Resin-Ant-NH₂

Method: In Situ Acid Chloride Generation using BTC (Bis(trichloromethyl)carbonate / Triphosgene).

Safety Warning: BTC generates Phosgene gas. Perform strictly in a fume hood.

Reagents:

-

Fmoc-Amino Acid (5.0 eq)

-

BTC (1.65 eq) (Note: 1 eq BTC generates 3 eq acid chloride equivalents)

-

2,4,6-Collidine (14.0 eq)

-

Solvent: THF or Dioxane (preferred over DMF to prevent Vilsmeier adduct formation with acid chlorides).

Procedure:

-

Activation: In a glass vial, dissolve Fmoc-AA-OH and BTC in dry THF.

-

Base Addition: Add Collidine dropwise. A white precipitate (collidinium salt) will form. Stir for 1-2 minutes.

-

Coupling: Transfer the suspension directly to the resin (preswollen in THF).

-

Incubate: Shake at Room Temperature for 1 hour or 50°C for 30 mins .

-

Wash: Wash thoroughly with THF (3x), DCM (3x), DMF (3x).

-

QC: Chloranil Test.

-

Pass Criteria: Colorless beads. (The aniline amine is now acylated).

-

Workflow Visualization

Figure 2: Optimized SPPS workflow for Isatoic Anhydride integration. Note the specific activation strategy in Step 2.

Comparison of Coupling Strategies

| Variable | Standard Coupling (HATU/DIEA) | Isatoic Anhydride (IA) Method |

| Reagent Stability | High | High (Solid IA is stable) |

| Atom Economy | Low (Urea byproducts) | Excellent (Only CO₂ released) |

| Racemization Risk | Moderate (during activation) | Negligible (No activation of chiral center) |

| Reaction Kinetics | Slow (Steric clash) | Moderate (Base catalyzed ring opening) |

| Cost | High (HATU is expensive) | Low (IA is inexpensive commodity chemical) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Incomplete IA Coupling (Positive Chloranil) | Insufficient catalyst or low temp. | Recouple using 1.0 eq DMAP and increase temp to 60°C . |

| Fmoc removal slow on next residue | Aggregation of hydrophobic patch. | Use DBU (2%) in Piperidine/DMF for deprotection. |

| Low Yield after Elongation | Failure to acylate the aniline. | Switch from HATU to BTC/Collidine (Acid Chloride) or Symmetric Anhydride (10 eq AA, 5 eq DIC). |

| Precipitate in BTC reaction | Formation of Collidinium salts (Normal). | Do not filter. Add the suspension (slurry) directly to the resin. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Albericio, F., et al. (2001). Preparation of Amino Acid Halides. Organic Process Research & Development.

-

Peptide Synthesis Protocols. (2020).[1] Isatoic Anhydride in Solid Phase Synthesis. Journal of Peptide Science.

-

Gong, H., et al. (2022). Efficient Synthesis of Anthranilic Acid Derivatives via Isatoic Anhydride. Tetrahedron Letters.

Sources

Troubleshooting & Optimization

Precision Chemistry Support: 3-Dimethylaminobenzoic Anhydride Protocols

This guide addresses the technical challenges of using 3-Dimethylaminobenzoic anhydride (3-DMABA) in organic synthesis, specifically focusing on the suppression of racemization during acylation or esterification protocols.

While 3-DMABA is often utilized for its steric and electronic properties—or as a "dummy" ligand in mixed anhydride strategies to direct regioselectivity—its electron-rich nature can slow down nucleophilic attack, extending the window for base-catalyzed racemization.

Part 1: The Racemization Risk Assessment (Diagnostic)

Before altering your protocol, determine the mechanism of racemization active in your specific system. 3-DMABA introduces a unique variable: the basic dimethylamino moiety on the aromatic ring can act as an internal buffer or a weak nucleophilic catalyst, altering standard pKa relationships.

The Two Primary Vectors of Racemization

-

5(4H)-Oxazolone Formation (Azlactone pathway):

-

Prevalence:[1][2][3][4] High in peptide couplings or N-protected amino acid activation.

-

Mechanism:[2][5][6][7][8][9][10] The carbonyl oxygen of the N-protecting group attacks the activated anhydride, forming a cyclic intermediate that rapidly enolizes.

-

3-DMABA Impact: The steric bulk of the 3-dimethylaminobenzoyl group generally suppresses this compared to smaller anhydrides (like acetic anhydride), but the risk remains if the coupling rate is slow.

-

-

Direct Enolization (Base-Catalyzed):

-

Prevalence:[1][2][3][4][5] High in esterification of chiral acids or when using strong tertiary amines.

- -proton of the activated species.

-

3-DMABA Impact: The electron-donating nature of the dimethylamino group (Hammett

) makes the anhydride carbonyl less electrophilic than electron-deficient analogs (e.g., Yamaguchi reagent). This slows the coupling (

-

Part 2: Troubleshooting Guide (Q&A)

Q1: My ee% dropped significantly when scaling up. Why did this happen?

A: Scale-up often introduces thermal gradients . The formation of the mixed anhydride is exothermic. On a small scale, heat dissipates instantly. On a large scale, localized "hot spots" favor the thermodynamic racemization pathway over the kinetic coupling pathway.

-

Fix: Pre-cool the 3-DMABA solution before addition. Use a cryostat to maintain -10°C to -15°C strictly during the activation phase. Do not rely on an ice bath alone for scales >5g.

Q2: The reaction is sluggish. Can I add DMAP to accelerate it?

A: Proceed with extreme caution.

DMAP (4-Dimethylaminopyridine) is the "nuclear option" for racemization. It forms a highly reactive

-

The Trap: You are using 3-DMABA, which is already electron-rich. Adding DMAP creates a "double-push" system that might activate the wrong carbonyl or cause rapid epimerization.

-

Alternative: Use DMAP-N-oxide or 4-PPY (4-Pyrrolidinopyridine) in catalytic amounts (0.1 eq). These often provide the necessary nucleophilic boost with a lower racemization profile than DMAP. Alternatively, use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to form a reactive but configurationally stable active ester.

Q3: Which base should I pair with 3-DMABA?

A: Avoid Triethylamine (TEA) if possible.

-

Why: TEA is strong enough to abstract

-protons but sterically small enough to access them. -

Recommendation: Use N-Methylmorpholine (NMM) or TMP (2,4,6-Trimethylpyridine/Collidine) .

-

NMM is a weaker base (

) that is sufficient to neutralize the acid generated but insufficient to deprotonate the -

DIPEA (Hünig's base) is acceptable due to steric hindrance, but NMM is the "gold standard" for minimizing racemization in mixed anhydride couplings.

-

Part 3: Optimized Protocol (The "Golden Path")

This protocol is designed to maximize the regioselectivity of the mixed anhydride attack while minimizing

Reagents

-

Substrate: Chiral Carboxylic Acid (1.0 eq)

-

Reagent: 3-Dimethylaminobenzoic anhydride (1.1 eq)

-

Base: N-Methylmorpholine (NMM) (1.1 eq)

-

Additive: HOAt (0.1 eq) - Optional, for difficult couplings

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid DMF (increases ionic character and racemization).

Step-by-Step Methodology

-

Solvent Preparation: Ensure DCM is distilled or dried over molecular sieves. Wet solvent hydrolyzes the anhydride, requiring more base/reagent, which increases racemization risk.

-

Cryogenic Activation:

-

Dissolve the Chiral Acid and 3-DMABA in DCM.

-

Cool the mixture to -15°C (Salt/Ice bath or Cryostat).

-

Crucial: Allow the internal temperature to equilibrate for 10 minutes.

-

-

Controlled Base Addition:

-

Nucleophile Introduction:

-

Add the nucleophile (alcohol/amine) slowly.

-

Maintain temperature at -15°C for the first hour.

-

-

The "Thaw" Strategy:

-

Allow the reaction to warm to 0°C slowly over 2 hours.

-

Stop: Do not heat to room temperature unless TLC shows <10% conversion. Heat is the enemy of enantiopurity here.

-

Data Summary: Solvent & Base Effects on Enantiomeric Excess (ee%)

| Solvent | Base | Additive | Relative Rate | Racemization Risk | Verdict |

| DCM | NMM | None | Moderate | Low | Recommended |

| DCM | TEA | None | Fast | High | Avoid |

| DMF | DIPEA | None | Fast | Very High | Prohibited |

| Toluene | Collidine | HOAt | Slow | Lowest | Best for highly sensitive substrates |

Part 4: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the racemization pathways when using 3-DMABA.

Caption: Kinetic competition between productive coupling (Green) and racemization vectors (Red). 3-DMABA stability requires optimizing k(couple) to outcompete k(rac).

References

-

Mechanisms of Racemization in Peptide Synthesis. Source: Thieme Connect.[2] Context: Detailed analysis of oxazolone formation and acid-catalyzed enolization during anhydride activation. URL:[Link]

-

Mixed Anhydrides in Peptide Synthesis: Minimization of Racemization. Source: Canadian Journal of Chemistry. Context: Establishes N-methylpiperidine and N-methylmorpholine as superior bases for minimizing urethane formation and racemization compared to TEA. URL:[Link]

-

Epimerisation in Peptide Synthesis: Coupling Reagent Selection. Source: MDPI (Molecules). Context: Review of coupling reagents and the specific role of DMAP in catalyzing racemization via acyl pyridinium salts. URL:[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. file.globalso.com [file.globalso.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 10. thesis.unipd.it [thesis.unipd.it]

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Amines with Anhydrides

<_ _>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of sterically hindered amines using anhydrides. The following sections provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of organic synthesis, yet the reaction between a sterically hindered amine and an anhydride can be notoriously sluggish or fail altogether. The bulky substituents on the amine impede the nucleophilic attack on the carbonyl carbon of the anhydride, leading to low yields and slow reaction rates. This guide will explore the underlying causes of this low reactivity and provide practical solutions to achieve successful acylation.

Frequently Asked Questions (FAQs)

Q1: Why is my sterically hindered amine not reacting with the anhydride?

The primary reason is steric hindrance. The bulky groups around the nitrogen atom physically block the approach of the electrophilic anhydride. This increases the activation energy of the reaction, making it kinetically unfavorable under standard conditions.

Q2: Should I use an acid chloride instead of an anhydride?

For hindered amines, acyl chlorides are generally more reactive than anhydrides and may be a suitable alternative.[1] However, anhydrides are often preferred due to their lower sensitivity to moisture and easier handling.[1] With the right catalyst and conditions, anhydrides can be highly effective.

Q3: Can I just increase the reaction temperature?

While increasing the temperature can sometimes improve reaction rates, it can also lead to the decomposition of reagents, catalysts, or the desired product.[1] It's crucial to monitor the reaction closely and consider this as one of several optimization parameters.

In-Depth Troubleshooting Guides

Issue 1: Reaction is extremely slow or shows no conversion.

When faced with a non-reactive system, a systematic approach to enhancing the reactivity of both the amine and the anhydride is necessary.

Root Cause Analysis:

-

Low Nucleophilicity of the Amine: The steric bulk around the nitrogen atom not only hinders its approach but can also reduce its inherent nucleophilicity.

-

Insufficient Electrophilicity of the Anhydride: Standard anhydrides may not be reactive enough to overcome the steric barrier presented by the amine.

Solutions & Methodologies:

-

Catalyst-Mediated Acylation: The use of a nucleophilic catalyst is often the most effective strategy. 4-(Dimethylaminopyridine) (DMAP) and its analogs are highly efficient in this regard.[1][2][3]

-

Mechanism of Action: DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can effectively acylate the hindered amine.[1][4][5][6]

Experimental Protocol: DMAP-Catalyzed Acylation of a Hindered Amine

-

To a solution of the sterically hindered amine (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) under an inert atmosphere, add DMAP (0.1 - 0.2 equiv).

-

Add the anhydride (1.1 - 1.5 equiv) dropwise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

If the reaction is slow, gentle heating (40-60 °C) can be applied.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Activating the Anhydride: In particularly challenging cases, a "dual activation" strategy can be employed using a combination of a Lewis acid and a tertiary amine. For instance, MgBr2 in combination with a hindered amine base has been shown to activate even pivalic anhydride for reaction with hindered alcohols, a principle that can be extended to hindered amines.[7]

-

Increasing Amine Nucleophilicity: For extremely unreactive amines, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) can dramatically increase the amine's nucleophilicity. This must be done in an anhydrous aprotic solvent.[1]

-

Caution: This method is only suitable for amines that do not have other functionalities sensitive to strong bases.

-

Issue 2: Significant side product formation is observed.

Under forcing reaction conditions, side reactions can become a major issue.

Common Side Products and Mitigation:

-

Diacylation: This can occur if the initially acylated product is still nucleophilic enough to react further.

-

Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[1]

-

-

O-Acylation (if other nucleophilic groups are present): Hydroxyl or phenolic groups in the substrate can also be acylated.

-

Solution: Employ chemoselective conditions, often by running the reaction at a lower temperature. Alternatively, protect the other nucleophilic groups before N-acylation.[1]

-

Advanced Strategies for Highly Hindered Systems

For cases where the above methods are insufficient, more advanced techniques may be required.

-

Alternative Acylating Agents: A wide range of alternative acylating agents exist that may offer higher reactivity.[8]

-

Peptide Coupling Reagents: Reagents commonly used in peptide synthesis, such as HATU, HBTU, and PyBOP, are designed to overcome steric hindrance and are highly effective for forming amide bonds with hindered amines.[9][10]

Summary of Key Troubleshooting Strategies

| Strategy | Principle | Key Reagents/Conditions | When to Use |

| Nucleophilic Catalysis | Increases the electrophilicity of the acylating agent. | DMAP, PPY | As a first-line approach for most hindered amines. |

| Anhydride Activation | "Dual activation" enhances anhydride reactivity. | MgBr2 + Hindered Amine Base | For very unreactive anhydrides like pivalic anhydride.[7] |

| Amine Deprotonation | Increases the nucleophilicity of the amine. | NaH, nBuLi | For extremely unreactive, electron-deficient, or hindered amines.[1] |

| Alternative Reagents | Utilize more reactive acylating agents or coupling reagents. | Acyl Chlorides, HATU, PyBOP | When standard methods with anhydrides fail.[1][9][10] |

Visualizing the Reaction Pathway

To better understand the catalytic cycle of DMAP, the following diagram illustrates the key steps.

Caption: DMAP catalytic cycle for hindered amine acylation.

This workflow provides a decision-making guide for troubleshooting your reaction.

Caption: Troubleshooting decision tree for hindered amine acylation.

References

- Benchchem. (n.d.). Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.

- Vedejs, E., & Daugulis, O. (1999). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. Organic Letters, 1(1), 125-127.

- Benchchem. (n.d.). N-Acylation of Hindered Anilines.

- Boppisetti, J. K. (2003).

- Surry, D. S., & Buchwald, S. L. (2011). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 133(47), 18899-18902.

- Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2094-2097.

- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.

- Massah, A. R., Kalbasi, R. J., Khalifesoltani, M., & Kordesofla, F. M. (2014). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of Chemistry, 2014, 594619.

- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, H. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2011). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

- Patil, V. D., Sutar, N. R., & Meshram, G. A. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc.

- Fandrick, D. R., et al. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby. U.S.

- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry-An Asian Journal, 16(19), 2773-2794.

- Sigma-Aldrich. (n.d.). 4-Dimethylaminopyridine (DMAP).

- S. S. V. Ramasastry, G. Rassias, G. K. S. Prakash, G. A. Olah. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.

- Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.

- Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride.

- ECHEMI. (n.d.). Reaction of primary amine with mixed acid anhydride.

- ResearchGate. (n.d.). Search for Unified Action Mechanism of Hindered Amine Light Stabilizers.

- Google Patents. (n.d.).

- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9205-9216.

- ResearchGate. (n.d.). Anhydride Activation by 4-Dialkylaminopyridines and Analogs (n → π)*.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- ACS Publications. (n.d.).

- ResearchGate. (n.d.).

- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 416-420.

- Mariella, R. P., & Brown, K. H. (1972). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 50(19), 3348-3351.

- DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.

- Lumen Learning. (n.d.). Reactions of amines.

- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

- Comptes Rendus de l'Académie des Sciences. (2023).

- Vreven, T., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757.

- Science of Synthesis. (n.d.).

- ResearchGate. (n.d.).

- Wang, W., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14849-14860.

- ReactionWeb.io. (n.d.). Amine + Anhydride.

- Arkivoc. (n.d.).

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).

- Royal Society of Chemistry. (2015).

- Journal of Chemical Education. (n.d.).

- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.

- Wikipedia. (n.d.). 2,6-Diisopropylaniline.

- CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides.

- Reddit. (2016).

- ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 4. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]

- 5. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]

- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]

Technical Support Center: Moisture Control for 3-Dimethylaminobenzoic Anhydride

Status: Operational Ticket ID: T-DMABA-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Reagent Dashboard

Before initiating any experimental workflow, verify the physicochemical profile of your reagent. This molecule possesses a dual nature: the electrophilic anhydride linkage and the nucleophilic/basic dimethylamino moiety.

| Parameter | Specification | Critical Note |

| Compound | 3-Dimethylaminobenzoic anhydride | |

| CAS (Acid Precursor) | 99-64-9 (Acid) | Note: Anhydride often synthesized in-situ or custom. |

| Moisture Sensitivity | High | Hydrolyzes rapidly in ambient air to 3-dimethylaminobenzoic acid. |

| Storage Condition | -20°C, Inert Atmosphere | Store in glovebox or desiccator under Argon/Nitrogen. |

| Diagnostic IR | Pass: Doublet visible. Fail: Broad singlet ~1680 cm⁻¹ (Acid). | |

| Solubility | DCM, THF, DMF (Dry) | Reacts with protic solvents (MeOH, EtOH, Water). |

The Core Directive: Understanding the Failure Mode

The Hydrolysis Trap

You are likely experiencing issues because 3-Dimethylaminobenzoic anhydride is thermodynamically unstable relative to its hydrolysis product. The presence of the electron-donating dimethylamino group (

The Mechanism of Failure: Water acts as a nucleophile, attacking one of the carbonyl carbons. The resulting tetrahedral intermediate collapses to release two equivalents of 3-dimethylaminobenzoic acid. This is not just a loss of reagent; the generated acid can protonate basic sites on your scaffold or quench acid-labile intermediates.

Visualizing the Pathway

The following diagram maps the degradation pathway you must prevent.

Figure 1: The irreversible hydrolysis pathway. Note that one molecule of water destroys one molecule of anhydride, generating two equivalents of acidic by-product.

Handling Protocols: The "Zero-Moisture" Standard

To maintain reagent integrity, you must adopt a Self-Validating System . Do not assume the reagent is dry; prove it via process control.

Protocol A: Storage & Transfer (The Schlenk Technique)

Use this protocol if a glovebox is unavailable.

-

Vessel Preparation: Flame-dry all glassware (flasks, syringes, needles) under vacuum and backfill with dry Nitrogen/Argon three times.

-

Solvent Integrity: Use only anhydrous solvents (THF, DCM) dispensed from a solvent purification system (SPS) or dried over activated 3Å molecular sieves for 24 hours.

-

Validation: Test solvent dryness with a colorimetric indicator (e.g., benzophenone ketyl for THF) or Karl Fischer titration (<10 ppm H₂O).

-

-

Transfer:

-

Never open the reagent bottle to air.

-

Use the positive pressure technique : Insert a nitrogen line into the source bottle (via septum) to create positive pressure.

-

Withdraw the solution using a gas-tight syringe.

-

Inject into the reaction vessel against a counter-flow of inert gas.

-

Protocol B: In-Situ Generation (Recommended)

Because the anhydride is highly sensitive, generating it immediately before use often yields higher consistency.

-

Dissolve: 3-dimethylaminobenzoic acid (1.0 equiv) in dry DCM.

-

Activate: Add DCC (Dicyclohexylcarbodiimide, 0.5 equiv) or EDC·HCl.

-

React: Stir for 30–60 minutes at 0°C under Argon.

-

Filter: Remove the urea byproduct (DCU) via filtration under inert atmosphere (Schlenk frit).

-

Use: The filtrate contains the fresh anhydride. Use immediately.

Troubleshooting & Diagnostics

Q: How do I know if my anhydride has hydrolyzed?

A: Perform the "Doublet Check" using IR Spectroscopy. This is your primary quality gate.

-

The Anhydride Fingerprint: You must see two sharp carbonyl stretching frequencies in the IR spectrum.

-

Symmetric Stretch: ~1820 cm⁻¹

-

Asymmetric Stretch: ~1750 cm⁻¹

-

-

The Acid Signal (Failure): If these peaks are replaced by or co-exist with a broad, intense band at 1680–1700 cm⁻¹ , hydrolysis has occurred. The presence of a broad -OH stretch (2500–3300 cm⁻¹) confirms the presence of carboxylic acid.

Q: Can I purify the hydrolyzed material?

A: Yes, via Recrystallization. Unlike the acid, the anhydride lacks a hydrogen bond donor, leading to significant solubility differences.

-

Solvent System: Dissolve the crude mixture in a minimal amount of dry Dichloromethane (DCM).

-

Precipitation: Slowly add dry Diethyl Ether or Hexanes until the solution becomes cloudy.

-

Cooling: Store at -20°C. The anhydride should crystallize out, while the acid often remains in solution or crystallizes in a distinct form.

-

Filtration: Filter quickly under a blanket of Nitrogen.

Experimental Decision Tree

Use this logic flow to determine the correct handling procedure for your specific context.

Figure 2: Diagnostic workflow for assessing reagent quality before committing to a batch.

Frequently Asked Questions (FAQs)

Q: Why does the reaction turn cloudy when I add the anhydride? A: If using a non-polar solvent (like Toluene), the cloudiness might be the anhydride precipitating (which is fine). However, if you are using DCM and it turns cloudy white, you likely have moisture ingress. The white solid is 3-dimethylaminobenzoic acid (which is less soluble in DCM than the anhydride) or, if using DCC, the urea byproduct. Immediate Action: Check your solvent water content.

Q: Can I use this reagent in water/organic biphasic mixtures? A: Generally, no . Even in biphasic systems, the hydrolysis rate at the interface is often faster than the desired acylation rate. If you must work in aqueous media, consider using a "Schotten-Baumann" type condition with the acid chloride instead, or use a large excess of anhydride to compensate for hydrolysis losses.

Q: Does the dimethylamino group affect the stability? A: Yes. The nitrogen lone pair can act as an internal base. If any trace acid is present (autocatalysis), the amine can become protonated, turning the ring electron-poor and making the carbonyl more electrophilic and susceptible to water attack. It can also trap water via hydrogen bonding, bringing moisture directly to the active site. This makes "bone-dry" storage critical.

References

-

Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification of organic anhydrides and handling techniques).

-

Hydrolysis of Benzoic Anhydrides. LibreTexts Chemistry. (Detailed mechanism of anhydride hydrolysis and kinetics).

-

Two Crystal Polymorphs of 3-(Dimethylamino)benzoic Anhydride. Australian Journal of Chemistry. (Crystallographic data and synthesis via acid chloride coupling).

-

Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletins. (AL-134: Handling Air-Sensitive Reagents).[1]

Sources

Technical Support Center: Purification of 3-Dimethylaminobenzoyl Derivatives

Welcome to the technical support center for the purification of 3-dimethylaminobenzoyl derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chemical scaffold. The inherent properties of these molecules—namely the basic tertiary amine and the variable electrophilic benzoyl group—present unique purification challenges. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered when working with 3-dimethylaminobenzoyl derivatives.

Q1: What are the most common impurities I should expect when synthesizing amides or esters from 3-dimethylaminobenzoyl chloride?

A1: The impurity profile largely depends on your reaction conditions and the nucleophile used. However, some common culprits include:

-

3-(Dimethylamino)benzoic acid: This is the hydrolysis product of the starting acyl chloride.[1][2] It can form if there is residual moisture in your reagents or solvents, or during an aqueous workup if the quench is not performed carefully.

-

Unreacted Starting Materials: Residual unreacted amine or alcohol nucleophile is common.

-

Diacylated Products: If your nucleophile has multiple reactive sites (e.g., a primary amine with another nucleophilic group), over-reaction can occur.

-

Side-products from the Base: If you use a nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst, it can react with the acyl chloride to form a stable acylpyridinium salt, which may need to be hydrolyzed during workup.[3]

Table 1: Common Impurities and Removal Strategies

| Impurity | Origin | Recommended Removal Method |

| 3-(Dimethylamino)benzoic acid | Hydrolysis of acyl chloride | Aqueous wash with dilute base (e.g., NaHCO₃ solution).[4][5] |

| Unreacted amine/alcohol | Incomplete reaction | Acid wash (for amine) or standard chromatography/recrystallization.[6][7] |

| Triethylammonium chloride | Byproduct from using Et₃N | Aqueous wash; it is highly water-soluble. |

| Dicyclohexylurea (DCU) | Byproduct from DCC coupling | Filtration (DCU is often insoluble) or chromatography.[8] |

Q2: My 3-dimethylaminobenzoyl derivative streaks badly on a standard silica TLC plate. What's happening and how can I fix it for column chromatography?

A2: This is a classic problem when chromatographing basic compounds like tertiary amines on standard silica gel. The issue stems from the interaction between the basic dimethylamino group and the acidic silanol groups (Si-OH) on the surface of the silica.[9][10] This strong interaction causes poor elution, resulting in long, trailing spots on a TLC plate and broad, tailing peaks during column chromatography.

Causality: The lone pair on the nitrogen of your compound is protonated by the acidic silica surface, causing it to "stick" strongly to the stationary phase.

Solutions:

-

Use a Basic Modifier: Add a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[10][11][12] This base will compete for the acidic sites on the silica, preventing your compound from binding too strongly.

-

Switch to a Different Stationary Phase: Consider using a less acidic or chemically modified stationary phase.

-

Alumina (basic or neutral): Often a good alternative for basic compounds.

-

Amine-functionalized silica: These columns have amino groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for basic analytes.[9][13]

-

Reverse-phase silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography with a buffered aqueous/organic mobile phase is an excellent option.

-

Q3: I'm losing a significant amount of my product during the aqueous workup. Why is this happening?

A3: The dimethylamino group is basic and can be protonated by acid, forming a water-soluble ammonium salt. If you wash your organic layer with an acidic solution (e.g., 1M HCl) to remove an unreacted basic starting material, you may also be protonating and extracting your desired product into the aqueous layer.[5][6][14]

Self-Validation Protocol:

-

After performing an acid wash, take a small aliquot of the aqueous layer.

-

Basify it with 2M NaOH until pH > 10.

-

Back-extract with an organic solvent (e.g., ethyl acetate).

-

Run a TLC of this new organic layer alongside your main product. If a spot corresponding to your product appears, you have confirmed that it is being lost to the aqueous layer.

Solution: Avoid strong acid washes if possible. Use a milder wash, like saturated ammonium chloride, or proceed directly to chromatography if other impurities are not a major concern.

Part 2: Troubleshooting Guides by Technique

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid 3-dimethylaminobenzoyl derivatives, but their polarity can sometimes lead to challenges.[15][16]

Problem: My compound "oils out" instead of forming crystals.

-

Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature where the compound is still molten.[17] It can also be caused by the presence of impurities that depress the melting point.

-

Solutions:

-

Add More Solvent: The immediate solution is to add more hot solvent until the oil redissolves completely, then allow it to cool more slowly.

-

Lower the Cooling Temperature: Use a solvent with a lower boiling point. For example, if your compound oils out from toluene (b.p. 111 °C), try a solvent like ethyl acetate (b.p. 77 °C).

-

Use a Mixed Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few more drops of the good solvent to clarify and then cool slowly.[17][18]

-

Scratch and Seed: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed" crystal of the pure compound can also induce crystallization.

-

Table 2: Suggested Recrystallization Solvents for 3-Dimethylaminobenzoyl Derivatives

| Derivative Type | Recommended Single Solvents | Recommended Mixed Solvent Systems |

| Amides | Ethanol, Isopropanol, Acetonitrile[19] | Toluene/Heptane, Ethyl Acetate/Hexane |

| Esters | Methanol, Ethanol | Dichloromethane/Hexane, Acetone/Water |

| Carboxylic Acid | Water, Ethanol/Water | Acetic Acid/Water |

Guide 2: Flash Column Chromatography

This is the go-to method for purifying complex mixtures or non-crystalline products.

Workflow for Optimizing Flash Chromatography

Caption: Workflow for optimizing flash chromatography of basic compounds.

Problem: My compound is decomposing on the silica gel column.

-

Causality: The acidic nature of silica can catalyze the degradation of sensitive functional groups, such as certain esters or amides, especially if they are labile.

-

Solutions:

-

Test for Stability: Before running a column, perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, dry it, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, decomposition is occurring.[20]

-

Deactivate the Silica: Use a mobile phase containing triethylamine as described above. This neutralizes the most acidic sites.[11]

-

Use a Less Acidic Stationary Phase: Switch to neutral alumina or Florisil.

-

Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use slightly more polar solvents to elute the compound faster, accepting a potential trade-off in resolution.

-

Table 3: Recommended Starting Solvent Systems for Flash Chromatography

| Polarity of Derivative | Stationary Phase | Recommended Eluent System | Modifier |

| Low to Medium | Silica Gel | Hexane / Ethyl Acetate | 1% Triethylamine |

| Medium to High | Silica Gel | Dichloromethane / Methanol[11][12] | 1% Triethylamine |

| Basic (all polarities) | Amine-functionalized Silica | Hexane / Ethyl Acetate or DCM / Methanol | None needed[9][13] |

| High | Reverse Phase (C18) | Water / Acetonitrile or Water / Methanol | 0.1% TFA or Formic Acid |

Guide 3: Aqueous Workup & Extraction

The goal of a workup is to remove inorganic salts, water-soluble reagents, and catalysts before final purification.

Problem: A persistent emulsion forms during extraction.

-

Causality: Emulsions are common when the densities of the organic and aqueous layers are similar or when there are amphiphilic impurities that stabilize the interface. This can be exacerbated by vigorous shaking.

-

Solutions:

-

Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

-

Gentle Agitation: Gently rock or swirl the separatory funnel instead of shaking it vigorously.

-

Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool.

-

Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.

-

Problem: My ester derivative is hydrolyzing during the basic wash.

-

Causality: Washing an ester with a strong base like NaOH or KOH can cause saponification (hydrolysis of the ester to the carboxylate salt and the alcohol).[4] This is especially true for simple alkyl esters like methyl or ethyl esters.

-

Solutions:

-

Use a Weaker Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of NaOH.[5] Sodium bicarbonate is sufficiently basic to neutralize strong acids (like residual HCl) but is generally not basic enough to rapidly hydrolyze most esters at room temperature.

-

Keep it Cold: Perform the wash steps using cold solutions and work quickly to minimize the contact time between the ester and the basic solution.

-

Avoid Basic Washes: If the only acidic impurity is the catalyst (e.g., H₂SO₄), a simple water wash may be sufficient to remove it, avoiding the risk of hydrolysis altogether.

-

Acid-Base Extraction Workflow for Purification

Caption: Acid-base extraction workflow for isolating a basic product.

References

-

Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

-

Acid–base extraction. Wikipedia. [Link]

-

4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

-

What is an Acid and Base Extraction? Confluence - Engineering Ideas Clinic. [Link]

-

Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering. [Link]

-

Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

-

Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. Figshare - ACS Sustainable Chemistry & Engineering. [Link]

-

Amine workup. Reddit r/Chempros. [Link]

-

Recrystallization. ncert.nic.in. [Link]

-

Is there an easy way to purify organic amines? Biotage. [Link]

- Process for the preparation of safinamide mesylate intermediate.

-

Recrystallization. University of California, Irvine. [Link]

-

Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Cusack Lab. [Link]

-

Recrystallization. University of Wisconsin-Madison. [Link]

-

Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Inc. [Link]

-

PROCESS FOR PREPARING SAFINAMIDE. Googleapis.com - European Patent Office. [Link]

-

A New Enantioselective Synthesis of the Anti-Parkinson Agent Safinamide. ResearchGate. [Link]

-

Successful Flash Chromatography. King Group, University of Sheffield. [Link]

-

Tips & Tricks: TLC Tips. University of Rochester. [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

-

How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. [Link]

-

Recrystallization (chemistry). Wikipedia. [Link]

-

HPLC Troubleshooting Guide. hplc.eu. [Link]

-

Thin Layer Chromatography. Chemistry LibreTexts. [Link]

-

Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc. [Link]

-

HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

-

2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. [Link]

-

Recrystallization (chemistry). EBSCO. [Link]

-

Which benzoyl chloride undergoes hydrolysis faster in water? Reddit r/AdvancedOrganic. [Link]

-

Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link]

-

Looking for some advice for purification of diamide. Reddit r/Chempros. [Link]

-

Mechanism of hydrolysis of benzoyl chloride. PubMed. [Link]

-

What is the best technique for amide purification? ResearchGate. [Link]

-

Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

- Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.

-

The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas. Journal of the American Chemical Society. [Link]

-

How to purify esterefication product? ResearchGate. [Link]

-

What products would be formed from the reaction of benzoyl chloride with... Filo. [Link]

-

Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. ResearchGate. [Link]

-

Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media. OSTI.GOV. [Link]

- Process for purifying esters.

-

Solved 8. (4 points) When benzoyl chloride is treated with... Chegg.com. [Link]

-

Work up of ester? ResearchGate. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media (Journal Article) | OSTI.GOV [osti.gov]